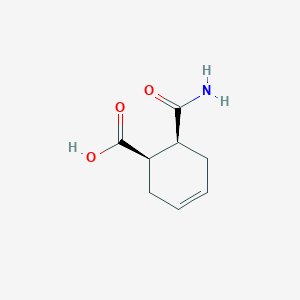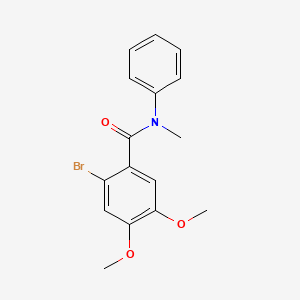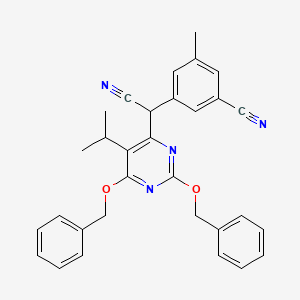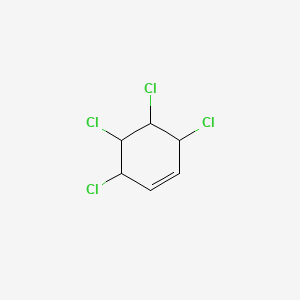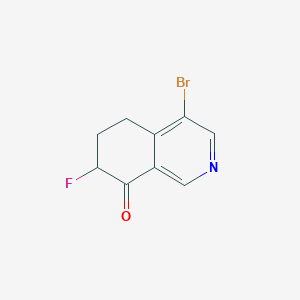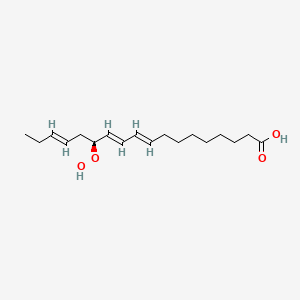
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid is a hydroperoxide derivative of octadecatrienoic acid. This compound is notable for its role in various biochemical processes and its potential applications in scientific research. It is characterized by the presence of multiple double bonds and a hydroperoxide functional group, which contribute to its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid typically involves the oxidation of linolenic acid. The process can be carried out using various oxidizing agents, such as hydrogen peroxide or molecular oxygen, in the presence of catalysts like lipoxygenases. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of biocatalysts, such as enzymes, can enhance the selectivity and efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form different products.
Reduction: The compound can be reduced to form hydroxyl derivatives.
Substitution: The hydroperoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Catalysts such as lipoxygenases are often used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used to substitute the hydroperoxide group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, epoxides, and other oxidized or reduced forms of the original compound. These products can have distinct biological activities and applications.
Applications De Recherche Scientifique
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study oxidation and reduction reactions.
Biology: The compound is involved in the study of lipid peroxidation and its effects on cellular processes.
Medicine: Research on this compound contributes to understanding the role of lipid peroxides in diseases such as cancer and cardiovascular disorders.
Industry: It is used in the development of antioxidants and other bioactive compounds.
Mécanisme D'action
The mechanism of action of (9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can induce oxidative stress, affecting various cellular pathways and molecular targets. The compound’s hydroperoxide group is key to its reactivity and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(13S)-13-Hydroxyoctacosa-9,11,15-trienoic acid methyl ester: This compound shares structural similarities but differs in the presence of a hydroxyl group instead of a hydroperoxide group
Linolenic acid: The precursor to (9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid, it lacks the hydroperoxide functional group.
Uniqueness
This compound is unique due to its hydroperoxide group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for studying oxidative processes and developing bioactive molecules.
Propriétés
Formule moléculaire |
C18H30O4 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20)/b9-7+,11-3+,15-12+/t17-/m0/s1 |
Clé InChI |
UYQGVDXDXBAABN-XQQGBOTMSA-N |
SMILES isomérique |
CC/C=C/C[C@@H](/C=C/C=C/CCCCCCCC(=O)O)OO |
SMILES canonique |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


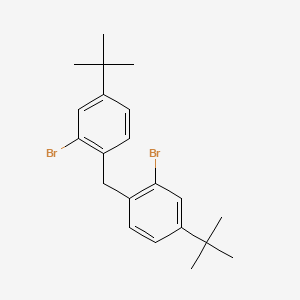
![5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899496.png)
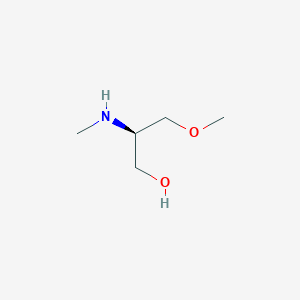
![3-[3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899504.png)
![(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13899513.png)
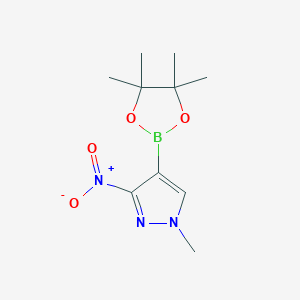
![methyl 4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]benzoate](/img/structure/B13899529.png)


